An In-depth Technical Guide to the Chemical Properties of 3-Benzyl-2-hydroxycyclopent-2-enone
An In-depth Technical Guide to the Chemical Properties of 3-Benzyl-2-hydroxycyclopent-2-enone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-Benzyl-2-hydroxycyclopent-2-enone (CAS No: 25684-06-4). While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles predicted properties, general synthesis methodologies for related compounds, and discusses potential biological activities based on structurally similar molecules. This guide aims to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a foundational understanding and framework for future investigation of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | BOC Sciences[1] |
| Molecular Weight | 188.22 g/mol | BOC Sciences[1] |
| CAS Number | 25684-06-4 | Guidechem[1] |
| Density | 1.257 g/cm³ | Predicted[1] |
| Boiling Point | 374.911 °C at 760 mmHg | Predicted[1] |
| Flash Point | 160.037 °C | Predicted[1] |
| Refractive Index | 1.634 | Predicted[1] |
| LogP | 2.40410 | Predicted[1] |
| Polar Surface Area | 37.3 Ų | Predicted[1] |
Spectroscopic Properties (Predicted)
Experimental spectroscopic data for 3-Benzyl-2-hydroxycyclopent-2-enone is not currently available. However, based on the known spectra of related compounds such as 3-ethyl-2-hydroxy-2-cyclopenten-1-one and 3-hydroxy-2-methyl-cyclopent-2-enone, the following spectral characteristics can be anticipated.[2][3]
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), a singlet for the benzylic methylene protons, and signals for the cyclopentenone ring protons. The enolic hydroxyl proton may appear as a broad singlet.
13C NMR Spectroscopy
The carbon NMR spectrum will likely exhibit signals for the carbonyl carbon (~200-210 ppm), enol carbons, carbons of the benzyl group (aromatic and methylene), and the remaining cyclopentenone ring carbons. The specific shifts will be influenced by the electron-donating and withdrawing effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (a broad band around 3400 cm⁻¹), the conjugated carbonyl group (~1700-1720 cm⁻¹), the carbon-carbon double bond of the enone system (~1640 cm⁻¹), and aromatic C-H and C=C stretching vibrations from the benzyl group.
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (188.22 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic cleavages of the cyclopentenone ring.
Synthesis and Reactivity
While specific experimental protocols for the synthesis of 3-Benzyl-2-hydroxycyclopent-2-enone are not detailed in the available literature, general methods for the synthesis of 3-substituted-2-hydroxycyclopent-2-enones are well-established.
General Synthetic Approaches
Classical synthetic routes to this class of compounds often involve condensation reactions.[4] One common method is the Dieckmann condensation of a substituted glutaric acid ester, followed by hydrolysis and decarboxylation. Another approach is the aldol condensation of a 1,4-dicarbonyl compound. More contemporary methods may utilize transition metal catalysis to achieve the desired cyclopentenone core.
Below is a generalized workflow for a potential synthetic route.
Caption: Generalized synthetic pathway to 3-benzyl-2-hydroxycyclopent-2-enone.
Chemical Reactivity
The reactivity of 3-Benzyl-2-hydroxycyclopent-2-enone is dictated by its functional groups: the enone system, the hydroxyl group, and the benzyl substituent. The enone moiety is susceptible to nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon. The hydroxyl group can undergo esterification, etherification, and oxidation. The benzylic protons may be susceptible to radical abstraction.
Potential Biological Activity and Drug Development Relevance
There is no specific biological activity data reported for 3-Benzyl-2-hydroxycyclopent-2-enone. However, the cyclopentenone ring is a common scaffold in a variety of biologically active natural products and synthetic compounds.[5] This suggests that 3-Benzyl-2-hydroxycyclopent-2-enone could be a valuable starting point for the development of novel therapeutic agents.
Cytotoxic and Anti-inflammatory Potential
Compounds containing a cyclopentenone or cyclopentenedione core have been reported to exhibit a broad range of biological activities, including anti-inflammatory and cytostatic (anticancer) effects.[5] Furthermore, studies on structurally related 3-benzyl-5-arylidenefuran-2(5H)-ones have demonstrated moderate cytotoxic activity against various cancer cell lines.[6] This suggests that 3-Benzyl-2-hydroxycyclopent-2-enone and its derivatives may warrant investigation for their potential as anticancer agents.
The diagram below illustrates the logical relationship between the core chemical structure and its potential biological activities, drawing from evidence on related compounds.
Caption: Inferred biological activities based on related chemical structures.
Conclusion
3-Benzyl-2-hydroxycyclopent-2-enone is a compound with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While a complete experimental characterization is yet to be published, this guide provides a solid foundation of predicted properties, likely synthetic routes, and a rationale for exploring its biological activity. Further experimental work is necessary to validate the predicted data and to fully elucidate the chemical and biological profile of this molecule.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | C7H10O2 | CID 62752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-2-methyl-cyclopent-2-enone | C6H8O2 | CID 138619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 3-Hydroxycyclopent-2-en-1-one | 5870-62-2 [smolecule.com]
- 5. 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- [webbook.nist.gov]
- 6. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones [mdpi.com]
